Head-to-Head: Lower pKa and Boiling Point vs. 3-Substituted Regioisomer
The target compound (CAS 1536183-80-8) exhibits a lower predicted acid dissociation constant (pKa) and a lower boiling point compared to its closest regioisomer, 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid (CAS 1521114-14-6) . This difference arises from the proximity of the carboxylic acid group to the electron-withdrawing azetidine nitrogen, which is influenced by the substitution position .
| Evidence Dimension | Acid Dissociation Constant (pKa, Predicted) |
|---|---|
| Target Compound Data | 4.59 ± 0.10 |
| Comparator Or Baseline | 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid: 4.70 ± 0.10 |
| Quantified Difference | ΔpKa = -0.11 (Target is more acidic) |
| Conditions | Predicted value; ChemicalBook data |
Why This Matters
A lower pKa indicates higher acidity, which can influence solubility, salt formation, and reactivity in amide coupling or esterification reactions, potentially offering a kinetic advantage in certain synthetic sequences.
